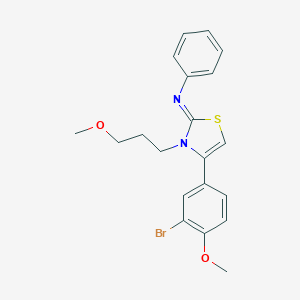
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, also known as BPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPT is a thiazolylidene-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to inhibit the activity of the enzyme Akt, which is known to play a critical role in cancer cell survival and proliferation. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit a range of other biochemical and physiological effects. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors), and modulate the expression of several key genes involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its potent anticancer activity against a range of cancer cell lines. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit relatively low toxicity towards normal cells, making it a potential candidate for selective cancer therapy. However, one of the limitations of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for further research on N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine. One area of research could be the development of more efficient and scalable synthesis methods for N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, which could help to facilitate its widespread use in scientific research. Another area of research could be the development of novel N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine derivatives with improved anticancer activity and selectivity. Finally, further research could be conducted to explore the potential applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves a multi-step process that begins with the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 2-mercaptothiazoline to form the thiazolylidene ring. Finally, the resulting thiazolylidene compound is reacted with N-phenylamine to form N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine.
Aplicaciones Científicas De Investigación
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is in the field of cancer research. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine |
|---|---|
Fórmula molecular |
C20H21BrN2O2S |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21BrN2O2S/c1-24-12-6-11-23-18(15-9-10-19(25-2)17(21)13-15)14-26-20(23)22-16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
Clave InChI |
JJQYJLZWMHHOHI-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
SMILES canónico |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B257588.png)

![isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257591.png)
![ethyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257592.png)
![2-methoxyethyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257596.png)
![isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257597.png)
![isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257598.png)
![(3Z)-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B257600.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257602.png)
![2-methoxyethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257603.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257604.png)

![4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B257609.png)